molecular formula C13H17N3O B14385143 2-Amino-N-(5-cyanopentyl)benzamide CAS No. 88346-69-4

2-Amino-N-(5-cyanopentyl)benzamide

Cat. No.: B14385143
CAS No.: 88346-69-4
M. Wt: 231.29 g/mol
InChI Key: BIKFETJMPBNCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(5-cyanopentyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(5-cyanopentyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Another method involves the reduction of 2-nitro-3-methyl benzoic acid followed by chlorination, esterification, and ammonolysis reactions. This multi-step process provides a high yield and is suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(5-cyanopentyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2/Ni, H2/Rh

    Substitution: NBS for bromination

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-cyanopentyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, 2-aminobenzamide derivatives are known to bind to zinc in the histone deacetylase (HDAC) structure, which plays a role in regulating gene expression and has implications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • Chidamide (CS055)
  • Entinostat (MS-275)
  • Mocetinostat (MGCD0103)

Uniqueness

2-Amino-N-(5-cyanopentyl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner compared to other benzamide derivatives.

Properties

CAS No.

88346-69-4

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-amino-N-(5-cyanopentyl)benzamide

InChI

InChI=1S/C13H17N3O/c14-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)15/h3-4,7-8H,1-2,5-6,10,15H2,(H,16,17)

InChI Key

BIKFETJMPBNCGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.